2-Benzyl-1,3-dioxan-5-ol
Description
Significance of 1,3-Dioxane (B1201747) Systems in Organic Chemistry
The 1,3-dioxane framework is a cornerstone in modern organic chemistry, offering a versatile platform for a multitude of applications. Its significance stems from its dual role as a protective group and a key synthetic intermediate, as well as its well-defined conformational preferences that have profound stereochemical implications.
One of the most widespread applications of 1,3-dioxanes is in the protection of carbonyl functionalities (aldehydes and ketones) and 1,3-diols. thieme-connect.de The formation of a 1,3-dioxane is a robust method to shield these reactive groups from a variety of reaction conditions, particularly those that are basic, reductive, or oxidative in nature. thieme-connect.de Their stability under these conditions, coupled with their lability towards acidic reagents (both Brønsted and Lewis acids), allows for their selective removal, a critical aspect of multistep organic synthesis. thieme-connect.de This strategy has been routinely employed in organometallic chemistry and for achieving selective functional group reductions. thieme-connect.de
Furthermore, 1,3-dioxane derivatives serve as valuable synthetic intermediates. For instance, the regioselective ring opening of 1,3-dioxane-type acetals has become a powerful tool in carbohydrate chemistry for the selective manipulation of hydroxyl groups. researchgate.net This approach circumvents complex multi-step procedures that would otherwise be necessary. researchgate.net
The six-membered ring of 1,3-dioxane typically adopts a strain-free chair conformation, similar to cyclohexane (B81311). psu.edu However, the presence of the two oxygen atoms introduces significant differences in bond lengths and angles, leading to distinct conformational preferences. Substituents on the ring can exist in either axial or equatorial positions, and the equilibrium between these conformers is a subject of extensive study in conformational analysis. psu.eduresearchgate.net
The stereochemistry of 1,3-dioxanes is a rich and complex field. For instance, 2-substituted 1,3-dioxanes generally favor the equatorial position for the substituent to minimize steric interactions. thieme-connect.de However, an exception arises with 2-alkoxy-1,3-dioxanes, where the anomeric effect stabilizes the axial conformation. thieme-connect.de The orientation of substituents can have a profound impact on the reactivity and properties of the molecule. For example, studies on carbanions derived from 1,3-dioxanes have shown that the stereochemistry of the starting material influences the geometry and subsequent reactions of the intermediate carbanion. acs.org
Overview of 2-Substituted 1,3-Dioxanes
The introduction of a substituent at the C2 position of the 1,3-dioxane ring gives rise to a diverse class of compounds with a wide range of applications and interesting stereochemical properties.
The history of dioxane chemistry is intertwined with the development of industrial solvents and the advancement of organic synthesis. While 1,4-dioxane (B91453) was first synthesized in 1863, its large-scale production began in the 1920s. slenvironment.comwikipedia.org The synthesis of the first 1,3-dioxane for the protection of hydroxyl groups in carbohydrates marked a significant milestone, establishing their role as protecting groups. thieme-connect.de The parent 1,3-dioxane is synthesized by the reaction of formaldehyde (B43269) with 1,3-propanediol. wikipedia.org The study of dioxane derivatives has since evolved, with significant contributions to the understanding of conformational analysis and stereoelectronic effects. psu.edu
1,3-Dioxanes are often compared to their five-membered ring counterparts, the 1,3-dioxolanes. Both are cyclic acetals used for the protection of carbonyl groups and are formed from the reaction of a carbonyl compound with a diol (1,3-propanediol for dioxanes and 1,2-ethanediol (B42446) for dioxolanes). organic-chemistry.org Both are generally stable to basic and nucleophilic conditions and are cleaved by acid. organic-chemistry.org
However, there are key differences in their stability and reactivity. 1,3-Dioxanes, derived from 1,3-diols, tend to be more stable than 1,3-dioxolanes. organic-chemistry.org This difference in stability can be exploited in selective deprotection strategies. Furthermore, the reductive cleavage of these cyclic acetals shows that 1,3-dioxolanes are generally hydrogenolyzed faster than the corresponding 1,3-dioxanes, a difference attributed to the relative ease of forming the intermediate oxocarbonium ion. cdnsciencepub.com
Specific Context of 2-Benzyl-1,3-dioxan-5-ol
This compound is a specific derivative within the 1,3-dioxane family. Its structure features a benzyl (B1604629) group at the C2 position and a hydroxyl group at the C5 position. The synthesis of 5-hydroxy-1,3-dioxanes can be a challenging process. thieme-connect.com A notable synthetic route involves the acetalization of glycerol (B35011), which can lead to a mixture of isomeric products, including both 1,3-dioxolanes and 1,3-dioxanes. thieme-connect.com More efficient methods have been developed to improve the synthesis of 2-substituted 5-oxo-1,3-dioxanes, which can then be stereoselectively reduced to the target 5-hydroxy-1,3-dioxanes. thieme-connect.com
The presence of the benzyl group at C2 and the hydroxyl group at C5 introduces interesting stereochemical possibilities and potential for further functionalization, making it a valuable compound for synthetic and medicinal chemistry research.
Structural Features and Classification as a 1,3-Dioxane Alcohol
The molecular structure of this compound is defined by a 1,3-dioxane ring. This is an aliphatic six-membered ring with two oxygen atoms located at the first and third positions. foodb.cahmdb.ca A benzyl group is attached to the second carbon of this ring, and a hydroxyl group is attached to the fifth carbon, classifying it as a secondary alcohol. foodb.ca
The presence of both the 1,3-dioxane ring and the hydroxyl group firmly places this compound within the class of 1,3-dioxane alcohols. Its formal IUPAC name is this compound. chemspider.comepa.gov The compound has a molecular formula of C11H14O3 and a molecular weight of 194.23 g/mol . chemspider.comepa.gov
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound chemspider.comepa.gov |
| CAS Number | 4740-79-8 chemspider.comepa.gov |
| Molecular Formula | C11H14O3 chemspider.comepa.gov |
| Molecular Weight | 194.23 g/mol chemspider.comepa.gov |
| InChI Key | SCBQUBIXYNMXER-UHFFFAOYSA-N chemspider.com |
Current State of Academic Research on this compound
Academic research on this compound, while not extensive, highlights its role as a versatile intermediate in organic synthesis. foodb.ca Studies have demonstrated its utility in the synthesis of more complex molecules. For instance, research has shown that the reaction of cis-2-phenyl-1,3-dioxan-5-ol with triphenylphosphine-carbon tetrabromide results in a rearrangement to form multiple products, including cis- and trans-4-bromomethyl-2-phenyl-1,3-dioxolan and trans-5-bromo-2-phenyl-1,3-dioxan. rsc.orgsigmaaldrich.com This reactivity underscores the importance of exercising caution when using acetal (B89532) derivatives of glycerol in syntheses to maintain the desired stereochemistry. rsc.org
The compound also serves as a starting material for producing 2-phenyl-1,3-dioxan-5-one (B2960626) through oxidation. google.com This ketone is a useful synthetic intermediate for various compounds. google.com Furthermore, 2-phenyl-1,3-dioxan-5-ol (B158224) has been utilized in the synthesis of 5-benzyloxy-1,3-dioxan-2-one, a carbonate of glycerol monomer, which can then be copolymerized with ε-caprolactone. sigmaaldrich.com
In the field of medicinal chemistry, derivatives of 1,3-dioxane have been investigated for their potential as P2-ligands for HIV-1 protease inhibitors. Although this research did not directly use this compound, it established that the 1,3-dioxane ring can be well-accommodated in the S2-site of the protease, suggesting a potential area for future investigation with related compounds. nih.gov
Table 2: Selected Research Applications of this compound and Related Compounds
| Research Area | Application/Finding | Reference |
|---|---|---|
| Organic Synthesis | Reacts with triphenylphosphine-carbon tetrabromide to yield rearranged bromo-derivatives. rsc.orgsigmaaldrich.com | rsc.orgsigmaaldrich.com |
| Organic Synthesis | Starting material for the synthesis of 2-phenyl-1,3-dioxan-5-one. google.com | google.com |
| Polymer Chemistry | Used to synthesize 5-benzyloxy-1,3-dioxan-2-one for copolymerization. sigmaaldrich.com | sigmaaldrich.com |
| Medicinal Chemistry | The related 1,3-dioxane ring shows potential as a ligand for HIV-1 protease. nih.gov | nih.gov |
Structure
3D Structure
Properties
CAS No. |
4740-79-8 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-benzyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C11H14O3/c12-10-7-13-11(14-8-10)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
InChI Key |
SCBQUBIXYNMXER-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC(O1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzyl 1,3 Dioxan 5 Ol
Direct Synthesis Approaches
Direct synthesis methods offer a straightforward route to 2-benzyl-1,3-dioxan-5-ol, typically involving the formation of the dioxane ring from acyclic precursors in a single key step.
Condensation Reactions with Glycerol (B35011) Derivatives
The most common direct synthesis of this compound involves the acid-catalyzed condensation reaction between glycerol and phenylacetaldehyde (B1677652). google.com This reaction, a form of acetalization, forms the 1,3-dioxane (B1201747) ring structure. The process generally requires heating the reactants in a suitable solvent, such as toluene (B28343), with a catalyst like p-toluenesulfonic acid. google.com A Dean-Stark apparatus is often employed to remove the water generated during the reaction, which drives the equilibrium towards the formation of the desired product. google.com
The reaction yields a mixture of isomers, including cis- and trans-2-benzyl-1,3-dioxan-5-ol, as well as the five-membered ring isomer, (2-benzyl-1,3-dioxolan-4-yl)methanol. google.comrsc.org The ratio of these products can be influenced by the reaction conditions. For instance, in the acetalization of glycerol with benzaldehyde (B42025), the six-membered ring (2-phenyl-1,3-dioxan-5-ol) is often the major product. researchgate.netresearchgate.netresearchgate.net
Table 1: Condensation Reaction of Glycerol and Phenylacetaldehyde
| Reactants | Catalyst | Solvent | Conditions | Products |
| Glycerol, Phenylacetaldehyde | p-Toluenesulfonic acid | Toluene | ~110°C, with Dean-Stark apparatus | This compound, (2-Benzyl-1,3-dioxolan-4-yl)methanol |
Catalytic Systems for Dioxane Formation
Various catalytic systems have been investigated to improve the efficiency and selectivity of the condensation reaction. Both Brønsted and Lewis acids are effective catalysts for the formation of 1,3-dioxanes and 1,3-dioxolanes from carbonyl compounds and diols. organic-chemistry.org
Heterogeneous catalysts are of particular interest due to their ease of separation and potential for reuse. For the related synthesis of 2-phenyl-1,3-dioxan-5-ol (B158224) from glycerol and benzaldehyde, several solid acid catalysts have been studied. These include sulfonic acid immobilized on silica, tin-aluminum based molecular sieves (Sn-Al-MCM-41), and tungstophosphoric acid supported on silica-coated magnetite nanoparticles (Fe3O4@SiO2@HPW). researchgate.netresearchgate.netmdpi.com These catalysts have shown high glycerol conversion rates and good selectivity towards the formation of the six-membered dioxane ring. researchgate.netresearchgate.netmdpi.com For example, using an Sn-Al-MCM-41 catalyst, a glycerol conversion of up to 95% and a cyclic acetal (B89532) yield of up to 75% have been reported, with the 2-phenyl-1,3-dioxan-5-ol being the predominant product. researchgate.net
Table 2: Catalytic Systems for Acetalization of Glycerol with Benzaldehyde
| Catalyst | Reactants | Temperature (°C) | Glycerol Conversion (%) | Cyclic Acetal Yield (%) | Major Product | Reference |
| Sn-Al-MCM-41 (Sn25) | Glycerol, Benzaldehyde | 120 | 95 | 75 | 2-Phenyl-1,3-dioxan-5-ol | researchgate.net |
| Fe3O4@SiO2@HPW | Glycerol, Benzaldehyde | 120 | 85.95 | 78.36 | Cyclic Acetals | mdpi.com |
| Cationic acidic resin | Glycerol, Benzaldehyde | Not specified | >93 | >61 | 2-Phenyl-1,3-dioxan-5-ol | researchgate.net |
Indirect Synthetic Routes
Indirect methods provide alternative pathways to this compound, often starting from pre-existing dioxane structures or employing sophisticated ring-forming strategies.
Derivatization from Related Dioxanes
This compound can be synthesized through the derivatization of other 1,3-dioxane compounds. One such approach involves the reduction of a corresponding 1,3-dioxan-5-one. For example, 2-phenyl-1,3-dioxan-5-one (B2960626) can be reduced to 2-phenyl-1,3-dioxan-5-ol. cdnsciencepub.com While this specific example yields the phenyl-substituted analog, a similar strategy could be applied starting with 2-benzyl-1,3-dioxan-5-one.
The synthesis of the precursor, 2-substituted-1,3-dioxan-5-ones, can be achieved from tris(hydroxymethyl)nitromethane. cdnsciencepub.comusask.ca It is important to note that the reduction of 2-alkyldioxanones can sometimes be complicated by competing reactions, such as hydride transfer from the reducing agent. cdnsciencepub.com
Another derivatization route is the oxidation of this compound to produce 2-benzyl-1,3-dioxan-5-one, a reaction that can be reversed to obtain the target alcohol. google.com Commercially available mixtures containing this compound, such as "Acetal CD," can also serve as starting materials for such transformations. google.com
Ring-Closing Metathesis Strategies
Ring-closing metathesis (RCM) is a powerful technique for the synthesis of cyclic compounds, including those with heteroatoms like oxygen. organic-chemistry.orgnih.gov This method involves the intramolecular reaction of a diene in the presence of a metal catalyst, typically based on ruthenium or molybdenum, to form a cyclic alkene. organic-chemistry.org While specific examples of the direct synthesis of this compound via RCM are not prevalent in the literature, the general principles of RCM could be applied to construct the 1,3-dioxane ring system.
The strategy would involve the synthesis of an acyclic precursor containing two appropriately positioned double bonds and the benzyl (B1604629) and hydroxyl functionalities. Subsequent RCM would then form the six-membered dioxane ring. The success of RCM is often dependent on the catalyst used and the specific structure of the diene substrate. organic-chemistry.orgresearchgate.net
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of this compound synthesis, this translates to the use of renewable feedstocks, safer solvents, and more efficient catalytic systems.
Glycerol, a primary feedstock for the direct synthesis of this compound, is a byproduct of biodiesel production, making it a renewable and attractive starting material. researchgate.net The use of heterogeneous catalysts, as discussed in section 2.1.2, is a key green chemistry strategy as it simplifies product purification and allows for catalyst recycling, reducing waste. researchgate.netmdpi.com
Furthermore, biocatalysis presents a promising green alternative to traditional chemical synthesis. ucl.ac.uk While specific biocatalytic routes to this compound are not yet well-established, the use of enzymes could offer high selectivity under mild reaction conditions, further minimizing the environmental footprint of the synthesis.
Solvent-Free and Aqueous Media Reactions
The development of synthetic routes that minimize or eliminate the use of volatile and hazardous organic solvents is a cornerstone of sustainable chemistry. For the synthesis of 2-phenyl-1,3-dioxan-5-ol, both solvent-free conditions and aqueous media have been explored with considerable success.
Solvent-free, or neat, reaction conditions are highly advantageous as they reduce waste, simplify product purification, and can lead to higher reaction rates due to increased reactant concentration. One notable approach involves the microwave-assisted acetalization of glycerol with benzaldehyde, which can proceed without any catalyst to achieve a high conversion of benzaldehyde (95%) with a twofold excess of glycerol. mdpi.com This method highlights the efficiency of microwave irradiation in promoting the reaction. mdpi.com Further research has demonstrated that under solvent-free conditions at 110 °C, the reaction between glycerol and benzaldehyde can yield up to 99% of the desired acetal in just 20 minutes when catalyzed by p-sulfonic acid calix acs.orgarene supported on silica. rsc.org The only byproduct in this process is water, underscoring its eco-friendly nature. rsc.org Even without a catalyst, the reaction of benzaldehyde and glycerol at 100°C in toluene (acting as a water-removing agent rather than a solvent for the reactants) showed 20% benzaldehyde conversion, with near-equal selectivity for the five- and six-membered ring products. mdpi.com
The use of water as a reaction medium is another green alternative, given its non-toxic, non-flammable, and abundant nature. While many classic acetalizations are performed under anhydrous conditions to favor product formation, novel methods have been developed for dioxane synthesis in aqueous systems. acs.org For instance, a tandem bis-aldol reaction of ketones with paraformaldehyde has been successfully performed in water using a polystyrenesulfonic acid catalyst, demonstrating the feasibility of forming 1,3-dioxane structures in an aqueous medium. acs.orgnih.gov Specific to fluorinated analogues, a water-compatible method for the diastereoselective synthesis of 2-trifluoromethyl-1,3-dioxanes has been developed using simple inorganic bases, showcasing that water can be a viable medium for such cyclizations. d-nb.info The recovery of the dioxane product from the aqueous phase is a key consideration, and methods like solvent extraction have been effectively applied for this purpose. psu.edu
Interactive Table 1: Performance of Solvent-Free Methods for 2-Phenyl-1,3-dioxan-5-ol Synthesis
| Catalyst | Temperature (°C) | Time | Benzaldehyde Conversion (%) | Acetal Yield (%) | Selectivity for 6-membered ring (%) | Reference |
|---|---|---|---|---|---|---|
| None (Microwave) | Not specified | Not specified | ~95 | Not specified | Not specified | mdpi.com |
| CX4SO₃HSi(n) (Microwave) | 110 | 20 min | Not specified | up to 99 | Not specified | rsc.org |
| Indion 225H (with acetone) | 50 | Not specified | 67 (glycerol) | Not specified | Side product | nih.gov |
Sustainable Catalysis in Dioxane Formation
The choice of catalyst is pivotal in developing a sustainable synthesis for 2-phenyl-1,3-dioxan-5-ol. Sustainable catalysts are typically characterized by high activity and selectivity, stability, reusability, and low environmental impact. Heterogeneous acid catalysts are particularly favored as they can be easily separated from the reaction mixture and recycled, minimizing waste and process costs. unimi.it
A variety of solid acid catalysts have proven effective for the acetalization of glycerol with benzaldehyde. Among these are ion-exchange resins like Amberlyst-36, which can achieve yields as high as 94%. mdpi.com Natural clays (B1170129) such as Montmorillonite K-10 have also been used, showing a high preference for the formation of the six-membered 1,3-dioxane ring. mdpi.com
Advanced, specifically designed catalysts offer even greater performance. A notable example is a p-sulfonic acid calix acs.orgarene supported on silica, which facilitates the reaction under solvent-free conditions with high efficiency. rsc.org Mesoporous materials like Sn-Al-MCM-41 have been synthesized and applied to this reaction, achieving a glycerol conversion of up to 95% and a cyclic acetal yield of 75%, with a high selectivity (over 70%) for the desired 2-phenyl-1,3-dioxan-5-ol. researchgate.net
Heteropolyacids are another class of highly effective catalysts due to their strong Brønsted acidity. mdpi.com A ferromagnetic catalyst, created by supporting tungstophosphoric acid on silica-coated magnetite nanoparticles (Fe₃O₄@SiO₂@HPW), has been used to optimize the reaction. mdpi.com Under optimal conditions of 120°C with a 1:1.15 glycerol to benzaldehyde molar ratio, this magnetic catalyst afforded a glycerol conversion of 85.95% and a cyclic acetal yield of 78.36%. mdpi.com Zeolite catalysts, such as H-BEA, are also effective, demonstrating high catalytic activity in the acetalization of glycerol. mdpi.com The development of metal-free catalysts, such as modified mordenite (B1173385) zeolites, further enhances the sustainability of the process by avoiding potentially leachable and toxic metals. acs.orgacs.org
Interactive Table 2: Performance of Sustainable Catalysts in 2-Phenyl-1,3-dioxan-5-ol Synthesis
| Catalyst | Reaction Conditions | Glycerol Conversion (%) | Acetal Yield (%) | Selectivity for 6-membered ring (%) | Reference |
|---|---|---|---|---|---|
| Amberlyst-36 | Not specified | Not specified | up to 94 | 78 | mdpi.com |
| Montmorillonite K-10 | Not specified | Not specified | High | High | mdpi.com |
| Sn-Al-MCM-41 | 120°C, 240 min | up to 95 | up to 75 | >70 | researchgate.net |
| Cationic acidic resin | Not specified | >93 | >61 | 80 | researchgate.net |
Stereochemical Investigations of 2 Benzyl 1,3 Dioxan 5 Ol
Isomeric Forms and Diastereoselective Synthesis
The structure of 2-benzyl-1,3-dioxan-5-ol contains two stereocenters, at the C2 and C5 positions of the dioxane ring. This results in the potential for four stereoisomers. The relationship between the substituents at these centers defines the diastereomeric forms (cis and trans) and their respective enantiomers.
The relative orientation of the benzyl (B1604629) group at C2 and the hydroxyl group at C5 determines whether the isomer is cis or trans. In the cis-isomer, both substituents are on the same side of the 1,3-dioxane (B1201747) ring, which in the preferred chair conformation typically results in one substituent being in an axial position and the other in an equatorial position. In the trans-isomer, the substituents are on opposite sides of the ring, allowing for both to be in equatorial positions or both in axial positions in a chair conformation.
The synthesis of this compound is often achieved through the acetalization of glycerol (B35011) with benzaldehyde (B42025). google.com This reaction typically yields a mixture of isomers, including the five-membered ring (1,3-dioxolane) and six-membered ring (1,3-dioxane) products. google.compsu.edu For the 1,3-dioxane product, both cis- and trans-diastereomers are formed. google.compsu.edu For example, a synthesis involving glycerol and benzaldehyde with an acidic cation exchange resin catalyst resulted in an isomer mixture containing both cis- and trans-2-phenyl-1,3-dioxan-5-ol. google.com The separation and purification of these isomers can be challenging, with methods like low-temperature recrystallization being used, though sometimes with low yields. google.com
The reaction of cis-2-phenyl-1,3-dioxan-5-ol with triphenylphosphine-carbon tetrabromide has been shown to yield trans-5-bromo-2-phenyl-1,3-dioxane, among other products, indicating that stereochemical transformations can occur during subsequent reactions. sigmaaldrich.comsigmaaldrich.com
The this compound molecule possesses two chiral centers at positions C2 and C5. nih.gov This gives rise to four possible stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R).
The (2R, 5R) and (2S, 5S) pair are enantiomers of each other and constitute one of the diastereomers (either cis or trans, depending on the specific conformation).
The (2R, 5S) and (2S, 5R) pair are also enantiomers and represent the other diastereomer.
The synthesis from achiral precursors like glycerol and benzaldehyde results in a racemic mixture of these enantiomers for both the cis and trans diastereomers. Enantioselective synthesis or resolution is required to obtain a single enantiomer. For instance, studies on related 2-substituted-1,3-dioxan-5-ones have explored enantioselective deprotonation using chiral lithium amide bases to achieve enantiomeric excess. usask.cacdnsciencepub.com
Table 1: Stereoisomers of this compound
| Diastereomer | Enantiomeric Pair | Relationship |
| trans | (2R, 5R) and (2S, 5S) | Enantiomers |
| cis | (2R, 5S) and (2S, 5R) | Enantiomers |
Conformational Analysis of the 1,3-Dioxane Ring System
The non-planar, saturated 1,3-dioxane ring is subject to conformational isomerism, which significantly impacts the spatial arrangement of its substituents and, consequently, its stability and reactivity.
Like cyclohexane (B81311), the 1,3-dioxane ring preferentially adopts a chair conformation to minimize torsional and steric strain. thieme-connect.de Other possible conformations include the boat and twist-boat (or skew) forms. scispace.comacs.org The chair conformation is considerably more stable than the twist-boat form. researchgate.net The energy difference between the chair and twist-boat conformations in the parent 1,3-dioxane is significant, making the population of non-chair forms very low under normal conditions. scispace.comresearchgate.net The presence of shorter C-O bonds compared to C-C bonds in cyclohexane makes the 1,3-dioxane ring more compact, which can increase certain diaxial interactions. thieme-connect.de
The energy barrier for the chair-to-chair interconversion in 1,3-dioxane is lower than that in cyclohexane. nih.gov The main conformations are the chair and the 2,5-twist forms, with the chair being more stable. researchgate.net
Substituents on the 1,3-dioxane ring have a defined preference for either the axial or equatorial position to minimize steric interactions. Large substituents, such as the benzyl group at C2, strongly prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at C4 and C6. thieme-connect.de This preference is a dominant factor in determining the most stable conformation of the ring.
For trans-2-benzyl-1,3-dioxan-5-ol, the most stable conformation would be the di-equatorial chair form. For the cis-isomer, a chair conformation would require one substituent to be axial and the other equatorial. Given the steric bulk of the benzyl group, it will preferentially occupy the equatorial position, forcing the C5-hydroxyl group into an axial position. Studies on 2-phenyl-1,3-dioxane (B8809928) have shown that an equatorial phenyl group experiences effectively free rotation. acs.org The presence of the benzyl group, with its additional methylene (B1212753) spacer, would similarly favor an equatorial orientation to minimize steric clashes.
Table 2: Conformational Preferences of Substituents on the 1,3-Dioxane Ring
| Substituent | Position | Preferred Orientation | Rationale |
| Benzyl Group | C2 | Equatorial | Minimizes 1,3-diaxial steric interactions. thieme-connect.de |
| Hydroxyl Group | C5 | Equatorial/Axial | Position depends on the isomer (cis/trans) and other steric factors. |
Stereoselective Reaction Pathways
The defined stereochemistry of the this compound isomers can be used to direct the stereochemical outcome of subsequent chemical transformations. The fixed spatial arrangement of the substituents in the preferred conformation influences the accessibility of reagents to the reactive sites.
While specific stereoselective reactions starting directly from this compound are not extensively detailed in the provided results, the principles can be inferred from studies on analogous systems, particularly 1,3-dioxan-5-ones. The oxidation of the C5-hydroxyl group to a ketone creates a prochiral center at C4. Reactions at this center, such as aldol (B89426) additions or annelations, can proceed with high stereoselectivity, guided by the stereocenter at C2. usask.canih.gov
For example, pyrrolidine (B122466) enamines derived from 1,3-dioxan-5-ones undergo stereocontrolled annelation reactions. nih.govresearchgate.net The stereochemical outcome is rationalized by steric and stereoelectronic interactions in intermediate boat-like conformations of the dioxane ring. nih.govresearchgate.net Similarly, aldol reactions of lithium enolates of 2,2-disubstituted-1,3-dioxan-5-ones show high threo-selectivity. cdnsciencepub.com These examples highlight how the rigid framework of the dioxane ring, with its defined substituent stereochemistry, can serve as a powerful tool for asymmetric synthesis. The stereochemistry of the benzyl group at C2 would be expected to exert significant facial bias in reactions involving the C5 position.
Furthermore, neighboring group participation from the benzyl group or the ring oxygens can influence the stereoselectivity of reactions at the hydroxyl group or adjacent positions. beilstein-journals.org
Chiral Auxiliary-Mediated Transformations
The application of enantiopure 2-aryl-1,3-dioxan-5-ols, including the benzyl-substituted variant, as chiral auxiliaries has been demonstrated in stereoselective Mitsunobu reactions. In this role, the chiral dioxane moiety is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent carbon-oxygen bond formation.
A modular and enantioselective approach has been developed for the synthesis of bioactive 7,9-dihydroxy- and 9-hydroxy-7-keto-8,4′-oxyneolignans. acs.org This strategy employs the stereoselective Mitsunobu reaction of enantiopure 2-aryl-1,3-dioxan-5-ols with various functionalized phenols. The requisite enantiopure dioxanols are synthesized through the Sharpless asymmetric dihydroxylation of protected coniferyl or sinapyl alcohols, followed by the formation of a benzylidene acetal (B89532). acs.org
The stereoselectivity of the Mitsunobu reaction is dictated by the configuration of the chiral 2-aryl-1,3-dioxan-5-ol. The attack of the phenoxide nucleophile occurs with inversion of configuration at the C5 position of the dioxane ring. This allows for the predictable formation of a new stereocenter with a high degree of diastereoselectivity. The following table summarizes representative results from these transformations, showcasing the effectiveness of this chiral auxiliary-mediated approach.
| Enantiopure Dioxanol (B12646121) Reactant | Phenol Reactant | Product Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|
| (2R,4R,5R)-2-Phenyl-4-(hydroxymethyl)-1,3-dioxan-5-ol derivative | 4-Hydroxy-3-methoxybenzaldehyde | >20:1 | acs.org |
| (2S,4S,5S)-2-Phenyl-4-(hydroxymethyl)-1,3-dioxan-5-ol derivative | 3,5-Dimethoxy-4-hydroxybenzaldehyde | >20:1 | acs.org |
| (2R,4R,5R)-2-(4-Methoxyphenyl)-4-(hydroxymethyl)-1,3-dioxan-5-ol derivative | 4-Hydroxy-3,5-dimethoxybenzyl alcohol | 19:1 | acs.org |
Following the stereoselective coupling, the chiral auxiliary can be cleaved to reveal the desired enantiopure product. This methodology highlights the utility of the this compound scaffold as a recyclable and effective chiral director in asymmetric synthesis.
Chemical Reactivity and Transformation Pathways of 2 Benzyl 1,3 Dioxan 5 Ol
Reactions Involving the Hydroxyl Group
The secondary alcohol at the C5 position is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
The hydroxyl group of 2-benzyl-1,3-dioxan-5-ol readily undergoes esterification with carboxylic acids, acyl chlorides, or anhydrides, typically in the presence of an acid or base catalyst. These reactions are fundamental in synthesizing ester derivatives with potential applications as intermediates in organic synthesis. Enzymatic esterification methods have also been employed for similar secondary metabolite compounds to achieve high yields under mild conditions. medcraveonline.commedcraveonline.com
Etherification can be achieved by reacting the alcohol with alkyl halides in the presence of a base (Williamson ether synthesis) or through dehydrative coupling with other alcohols under acidic conditions. The chemoselective etherification of benzylic alcohols in the presence of other hydroxyl groups has been demonstrated using specific reagent systems, highlighting the potential for selective reactions in more complex molecules. semanticscholar.org
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents and Conditions | Product |
| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄), Heat | 2-Benzyl-1,3-dioxan-5-yl ester |
| Esterification | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | 2-Benzyl-1,3-dioxan-5-yl ester |
| Etherification | Alkyl Halide (R-X), Strong Base (e.g., NaH) | 5-Alkoxy-2-benzyl-1,3-dioxane |
The secondary alcohol in this compound can be oxidized to the corresponding ketone, 2-benzyl-1,3-dioxan-5-one. google.com This transformation is a crucial step in the synthesis of various useful compounds, including dihydroxyacetone. google.com A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction scale. libretexts.org
Common oxidizing agents include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), which is known for its mildness and ability to oxidize primary alcohols to aldehydes without over-oxidation. libretexts.org Other methods involve the use of reagents such as Dess-Martin periodinane (DMP) or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). organic-chemistry.org For industrial applications, catalytic methods using more environmentally benign oxidants are often preferred.
Table 2: Oxidation of this compound
| Oxidizing Agent | Product | Typical Yield | Reference |
| Pyridinium Chlorochromate (PCC) | 2-Benzyl-1,3-dioxan-5-one | Moderate to High | libretexts.org |
| Dess-Martin Periodinane (DMP) | 2-Benzyl-1,3-dioxan-5-one | High | organic-chemistry.org |
| Swern Oxidation | 2-Benzyl-1,3-dioxan-5-one | High | organic-chemistry.org |
The hydroxyl group can be converted into a good leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. However, such reactions on cyclic systems like 1,3-dioxanes can be accompanied by rearrangements. For instance, the reaction of cis-2-phenyl-1,3-dioxan-5-yl toluene-p-sulphonate with lithium bromide results in the trans-5-bromo-2-phenyl-1,3-dioxan.
Interestingly, direct halogenodeoxygenation of the closely related cis-2-phenyl-1,3-dioxan-5-ol using triphenylphosphine (B44618) and carbon tetrabromide leads to a mixture of products, including both the expected trans-5-bromo-2-phenyl-1,3-dioxan and rearranged cis- and trans-4-bromomethyl-2-phenyl-1,3-dioxolanes. This suggests that under certain conditions, the reaction proceeds through intermediates that allow for ring contraction. These rearrangements highlight the need for careful consideration of reaction conditions when targeting specific isomers.
Transformations of the 1,3-Dioxane (B1201747) Ring
The 1,3-dioxane ring, while generally stable under basic and neutral conditions, is susceptible to cleavage and rearrangement under acidic conditions.
The acetal (B89532) linkage of the 1,3-dioxane ring is sensitive to acid-catalyzed hydrolysis. In the presence of aqueous acid, the ring will open to yield glycerol (B35011), phenylacetaldehyde (B1677652), and the corresponding aldehyde or ketone from which the acetal was formed. The mechanism involves protonation of one of the ring oxygens, followed by nucleophilic attack of water and subsequent cleavage of the C-O bonds.
The regioselectivity of ring-opening in unsymmetrical 1,3-dioxanes can be influenced by the substitution pattern and the nature of the attacking nucleophile. openstax.orglibretexts.org In the case of this compound, the initial protonation is followed by a series of steps leading to the release of the protected diol and aldehyde.
Under basic conditions, the 1,3-dioxane ring is generally stable. However, highly strained cyclic ethers like epoxides can undergo base-catalyzed ring-opening. While 1,3-dioxanes are less strained, harsh basic conditions could potentially lead to elimination or other side reactions, though this is not a common transformation pathway. libretexts.org
Transacetalization is a process where an existing acetal reacts with another alcohol, typically a diol, in the presence of an acid catalyst to form a new acetal. This reaction is reversible and can be driven to completion by removing one of the products, usually a volatile alcohol. This compound can, in principle, undergo transacetalization with other diols to form different cyclic acetals.
Intramolecular transacetalization has also been observed in polyhydroxy acetals, leading to the formation of new, conformationally restricted ring systems. mdpi.com For example, a carefully controlled acid-catalyzed intramolecular transacetalization can lead to the formation of benzofuran (B130515) rings in related systems. mdpi.com This type of reaction underscores the potential for complex molecular rearrangements in polyfunctional molecules containing the 1,3-dioxane motif.
Reactivity of the Benzyl (B1604629) Moiety
The benzyl group is a versatile functional group that can undergo reactions at both the aromatic ring and the benzylic carbon. The phenyl group's electron-rich nature makes it a target for electrophiles, while the benzylic C-H bonds are weakened due to the stability of the resulting benzylic radical or carbocation, making them susceptible to functionalization.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. In the context of this compound, the substituent attached to the benzene (B151609) ring is a -CH2-R group (where R is the 1,3-dioxan-5-ol (B53867) ring). This alkyl-type substituent is generally considered to be an activating group and an ortho, para-director. This directing effect is due to the electron-donating nature of the alkyl group through an inductive effect, which enriches the electron density at the ortho and para positions of the aromatic ring, making them more nucleophilic and thus more reactive towards electrophiles.
Common electrophilic aromatic substitution reactions that could theoretically be applied to this compound include nitration, halogenation, and Friedel-Crafts reactions.
Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is typically achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). For this compound, this reaction would be expected to yield a mixture of ortho-nitro and para-nitro substituted products.
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl) can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeBr3 for bromination, AlCl3 for chlorination). Similar to nitration, halogenation of the benzyl moiety would likely result in the formation of ortho and para isomers.
Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of the aromatic ring.
Friedel-Crafts Alkylation: This reaction introduces an alkyl group to the ring using an alkyl halide and a Lewis acid catalyst. While possible, this reaction is often prone to issues such as polyalkylation and carbocation rearrangements.
Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. This reaction is generally more controlled than alkylation and yields ketones, which can be further modified. The products would again be expected to be the ortho and para isomers.
The following table summarizes the expected major products from the electrophilic aromatic substitution of this compound.
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO3, H2SO4 | 2-(2-Nitrobenzyl)-1,3-dioxan-5-ol and 2-(4-Nitrobenzyl)-1,3-dioxan-5-ol |
| Bromination | Br2, FeBr3 | 2-(2-Bromobenzyl)-1,3-dioxan-5-ol and 2-(4-Bromobenzyl)-1,3-dioxan-5-ol |
| Acylation | RCOCl, AlCl3 | 2-(2-Acylbenzyl)-1,3-dioxan-5-ol and 2-(4-Acylbenzyl)-1,3-dioxan-5-ol |
The benzylic position of this compound is another site of reactivity. The C-H bonds at this position are relatively weak because the resulting benzylic radical, carbocation, or carbanion is stabilized by resonance with the adjacent aromatic ring. This stabilization facilitates reactions such as halogenation and oxidation at the benzylic carbon.
Benzylic Halogenation: The introduction of a halogen, typically bromine, at the benzylic position can be achieved through free-radical halogenation. A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). This reaction would be expected to replace one of the benzylic hydrogens with a bromine atom.
Benzylic Oxidation: The benzylic methylene (B1212753) group can be oxidized to a carbonyl group (ketone in this case) using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid. This transformation would convert the benzyl group into a benzoyl group.
The table below outlines potential side-chain functionalization reactions for this compound.
| Reaction | Reagents | Expected Product |
| Benzylic Bromination | NBS, initiator | 2-(Bromo(phenyl)methyl)-1,3-dioxan-5-ol |
| Benzylic Oxidation | KMnO4 or CrO3 | 2-Benzoyl-1,3-dioxan-5-ol |
Applications in Advanced Organic Synthesis
Role as a Synthetic Intermediate
Beyond its direct use as a chiral building block or a protected diol, 2-Benzyl-1,3-dioxan-5-ol and its derivatives serve as valuable synthetic intermediates that can be transformed into other useful molecules.
For example, 2-phenyl-1,3-dioxan-5-ol (B158224) has been used as a starting material for the synthesis of the carbonate of glycerol (B35011) monomer, 5-benzyloxy-1,3-dioxan-2-one, which can then be used to form copolymers with ε-caprolactone. sigmaaldrich.com This highlights its role in the preparation of functionalized monomers for polymer chemistry.
Furthermore, oxidation of 2-phenyl-1,3-dioxan-5-ol provides 2-phenyl-1,3-dioxan-5-one (B2960626). google.com These 1,3-dioxan-5-ones are versatile synthetic intermediates in their own right. They can undergo various reactions, including aldol (B89426) additions with aldehydes to construct new carbon-carbon bonds with stereocontrol. cdnsciencepub.com The resulting products can then be further elaborated into more complex structures. The deprotection of 2-phenyl-1,3-dioxan-5-one can yield dihydroxyacetone, a valuable building block in its own right. google.com These transformations underscore the utility of this compound as a precursor to a range of other synthetically important compounds.
Precursors to Biologically Relevant Scaffolds
This compound and its phenyl analogue serve as key starting materials for the stereocontrolled synthesis of various biologically active molecules. The rigid 1,3-dioxane (B1201747) ring allows for precise control over stereochemistry, which is crucial for biological function.
Synthesis of 8,4'-Oxyneolignans
A significant application is in the modular, enantioselective total synthesis of 8,4'-oxyneolignans. acs.org These natural products are a major class of secondary plant metabolites known for a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. acs.org
In a representative synthetic strategy, enantiopure 2-aryl-1,3-dioxan-5-ols are used as key electrophiles in stereoselective Mitsunobu reactions with functionalized phenols. acs.orgresearchgate.net The synthesis of the required enantiopure dioxanols begins with the Sharpless asymmetric dihydroxylation of allylic alcohols like protected coniferyl or sinapyl alcohols, which establishes the absolute stereochemistry. acs.orgresearchgate.net Subsequent treatment with benzaldehyde (B42025) dimethyl acetal (B89532) forms the 1,3-dioxane ring, protecting the 1,3-diol system and setting the stage for the crucial coupling step. acs.org
The dioxanol (B12646121) framework serves a dual purpose: it protects the 7- and 9-hydroxyl groups (using IUPAC numbering for neolignans) within the benzylidene acetal structure and provides a less sterically hindered secondary alcohol at C-5 for the subsequent SN2 reaction. acs.org This "mix-and-match" approach allows for the coupling of various enantiopure dioxanols with different phenolic partners to generate a library of 8,4'-oxyneolignan enantiomers. acs.org For instance, coupling of enantiopure dioxanols with phenols has been used to synthesize the natural products asprenol B and icariol A1. researchgate.net
| Synthetic Step | Description | Key Reagents | Purpose |
| Asymmetric Dihydroxylation | Creation of enantiopure (7R,8R)- or (7S,8S)-triols from allylic alcohols. acs.org | AD-mix-α or AD-mix-β | Establishes core stereochemistry. acs.org |
| Acetal Formation | Protection of the 1,3-diol system by reaction with benzaldehyde dimethyl acetal. acs.org | Benzaldehyde dimethyl acetal, pTsOH | Forms the key 2-aryl-1,3-dioxan-5-ol intermediate. acs.org |
| Mitsunobu Coupling | Stereoinvertive coupling of the dioxanol with a functionalized phenol. acs.orgresearchgate.net | DIAD, PPh₃, Phenol | Forms the critical C8–O–C4′ aryl ether linkage. acs.org |
| Deprotection | Removal of protecting groups to yield the final natural product. acs.org | Acidic conditions | Reveals the 7,9-dihydroxy-8,4'-oxyneolignan scaffold. acs.org |
Other Biologically Relevant Molecules
Beyond neolignans, cis-2-phenyl-1,3-dioxan-5-ol is a documented reactant for synthesizing other molecules of biological importance. These include:
Arachidonoylglycerol Mimetics: These molecules are designed to interact with cannabinoid receptors (CB1), which are significant targets in drug discovery. cookechem.comchemicalbook.comchemicalbook.com
Core Disaccharides of Streptococcus pneumoniae : It is used as a precursor in the synthesis of the capsular polysaccharide antigen of Streptococcus pneumoniae type 23F. cookechem.comchemicalbook.com These structures are crucial for the development of conjugate vaccines against pneumococcal infections. nih.gov
Anionic Dendrimers: This class of macromolecules has been investigated for use as antibacterial agents. cookechem.comchemicalbook.com
Development of Novel Heterocyclic Systems
The reactivity of the hydroxyl group and the stability of the dioxane ring in this compound and its analogues allow for their use in creating new and more complex heterocyclic structures.
Ring Transformation and Rearrangement Reactions
One of the more interesting applications involves the transformation of the 1,3-dioxane ring itself. In a reaction with triphenylphosphine (B44618) and carbon tetrabromide, cis-2-phenyl-1,3-dioxan-5-ol undergoes a rearrangement. rsc.org Instead of a simple substitution of the hydroxyl group, the reaction yields a mixture of three products: the expected trans-5-bromo-2-phenyl-1,3-dioxan and, significantly, two diastereoisomers of 4-bromomethyl-2-phenyl-1,3-dioxolan. rsc.org This demonstrates a ring contraction from a six-membered dioxane to a five-membered dioxolane system, providing a pathway to novel heterocyclic structures under neutral conditions. rsc.org A similar reaction using carbon tetrachloride produces the corresponding chloro-analogues. rsc.org
| Starting Material | Reagents | Products | Heterocyclic Transformation |
| cis-2-Phenyl-1,3-dioxan-5-ol | PPh₃, CBr₄ | trans-5-Bromo-2-phenyl-1,3-dioxan | Retention of 1,3-dioxane ring |
| cis-2-Phenyl-1,3-dioxan-5-ol | PPh₃, CBr₄ | cis-4-Bromomethyl-2-phenyl-1,3-dioxolan | Ring contraction to 1,3-dioxolane (B20135) rsc.org |
| cis-2-Phenyl-1,3-dioxan-5-ol | PPh₃, CBr₄ | trans-4-Bromomethyl-2-phenyl-1,3-dioxolan | Ring contraction to 1,3-dioxolane rsc.org |
Building Block for Fused and Linked Heterocycles
The hydroxyl group of 2-phenyl-1,3-dioxan-5-ol can act as a nucleophile to be appended to other heterocyclic systems. A patent describes a process where 2-phenyl- acs.orgresearchgate.netdioxan-5-ol is treated with sodium hydride to form the corresponding alkoxide. google.com This intermediate then reacts with 5-benzyloxy-2-chloropyridine, resulting in the formation of 5-benzyloxy-2-(2-phenyl- acs.orgresearchgate.netdioxan-5-yloxy)pyridine. google.com This synthesis demonstrates the use of the dioxan-5-ol as a building block to introduce a complex substituent onto a pyridine (B92270) ring, a common scaffold in medicinal chemistry. google.com
Furthermore, its oxidized form, 2-phenyl-1,3-dioxan-5-one, serves as a synthetic intermediate for producing 2-amino-1,3-propanediol (B45262) (serinol) derivatives, which are themselves building blocks for other heterocyclic structures, such as those used in X-ray contrast agents. smolecule.comgoogle.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Benzyl-1,3-dioxan-5-ol, offering precise information on the connectivity, chemical environment, and spatial arrangement of atoms.
The synthesis of this compound from glycerol (B35011) and phenylacetaldehyde (B1677652) can potentially yield a mixture of stereoisomers (cis and trans) and a regioisomer, 4-benzyl-1,3-dioxolan-5-yl)methanol. Distinguishing between these isomers is critical and is effectively achieved using ¹H and ¹³C NMR spectroscopy.
The stereochemistry at the C2 and C5 positions of the dioxane ring determines the cis and trans configuration. In the cis-isomer, both the benzyl (B1604629) group at C2 and the hydroxyl group at C5 can be in equatorial positions in the preferred chair conformation, which is generally more stable. In the trans-isomer, one substituent is axial while the other is equatorial. These spatial differences lead to distinct chemical shifts and coupling constants in the ¹H NMR spectrum.
Chemical Shifts : The axial and equatorial protons on the dioxane ring have different chemical environments. Axial protons are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. The proton at C5 (CH-OH) will show a different chemical shift and multiplicity depending on its axial or equatorial orientation and its coupling to adjacent protons.
Coupling Constants (J-values) : The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons is highly dependent on the dihedral angle between them, as described by the Karplus equation. The coupling between H5 and the adjacent methylene (B1212753) protons (H4 and H6) can differentiate between cis and trans isomers. Larger diaxial coupling constants (typically 8-13 Hz) are expected for the trans isomer (with an axial H5), while smaller axial-equatorial and equatorial-equatorial couplings (typically 1-5 Hz) are observed in the cis isomer.
Regioselectivity is also determined by NMR. The 1,3-dioxane (B1201747) structure is confirmed over the 1,3-dioxolane (B20135) regioisomer by analyzing the number of signals and their multiplicities in both ¹H and ¹³C NMR spectra. For instance, the methylene groups of the dioxane ring (C4 and C6) give characteristic signals that differ from the signals of the dioxolane ring and its hydroxymethyl side chain. google.comrsc.org
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound Isomers
| Proton | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Phenyl (C₆H₅) | 7.20 - 7.40 | Multiplet, characteristic of a monosubstituted benzene (B151609) ring. |
| Acetal (B89532) (C2-H) | ~5.00 - 5.50 | Chemical shift can vary between isomers. |
| Benzyl (CH₂) | ~2.90 - 3.10 | Singlet or AB quartet depending on chirality and conformation. |
| Dioxane (C4, C6-H) | 3.50 - 4.50 | Complex multiplets, positions differ for axial vs. equatorial and cis vs. trans. |
| Dioxane (C5-H) | 3.80 - 4.20 | Multiplet, position and J-values are key for stereoisomer assignment. |
This is an interactive table. Click on the headers to sort.
The 1,3-dioxane ring is not static; it exists in a dynamic equilibrium between different conformations, primarily the chair, twist-boat, and boat forms. The chair conformation is generally the most stable. researchgate.net Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, is used to study these conformational dynamics.
At room temperature, if the rate of conformational interconversion (e.g., chair-flipping) is fast on the NMR timescale, the observed chemical shifts and coupling constants are an average of the contributing conformers. As the temperature is lowered, the rate of this interconversion slows down. At a sufficiently low temperature, known as the coalescence temperature, the single averaged signal for a given proton broadens and then, at even lower temperatures, splits into separate signals for the axial and equatorial positions of the frozen-out chair conformers.
By analyzing the DNMR spectra, it is possible to determine the energy barriers (ΔG‡) for ring inversion and the relative populations of the different conformers. researchgate.net For 5-substituted 1,3-dioxanes, the energy barrier to inversion and the preference for the substituent to be in an equatorial or axial position can be quantified. researchgate.net These studies provide fundamental data on the steric and electronic effects governing the molecule's three-dimensional structure in solution. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry provides essential information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for unequivocally confirming the molecular formula of this compound. Unlike low-resolution MS, which measures mass-to-charge ratio (m/z) to the nearest integer, HRMS can measure m/z to several decimal places. This high precision allows for the determination of the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺).
The molecular formula for this compound is C₁₁H₁₄O₃. The calculated exact mass (monoisotopic mass) for this formula is 194.0943 Da. By comparing the experimentally measured mass from an HRMS instrument (e.g., TOF or Orbitrap) to the calculated value, the elemental composition can be confirmed with high confidence, distinguishing it from other potential compounds with the same nominal mass but different atomic compositions. scholaris.ca
In electron ionization mass spectrometry (EI-MS), the this compound molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" that can be used for identification and structural elucidation.
Key fragmentation pathways for acetals, ethers, and alcohols are expected:
Loss of a Hydrogen Atom : A peak at m/z [M-1]⁺ is common, resulting from the loss of a hydrogen atom, often the one on C5.
Benzylic Cleavage : The bond between the benzyl group and the dioxane ring is prone to cleavage. This can lead to the formation of a stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, which is often a prominent peak in the spectra of benzyl-containing compounds. arkat-usa.org
Ring Cleavage : The dioxane ring can undergo fragmentation. Common cleavages occur at the C-O bonds of the acetal. This can lead to the loss of formaldehyde (B43269) (CH₂O, 30 Da) or related fragments. docbrown.info
Loss of Hydroxyl Group/Water : The loss of the hydroxyl radical (·OH, 17 Da) or a molecule of water (H₂O, 18 Da) from the molecular ion can occur, leading to peaks at m/z [M-17]⁺ or [M-18]⁺.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 194 | [M]⁺ | [C₁₁H₁₄O₃]⁺ | Molecular Ion |
| 193 | [M-H]⁺ | [C₁₁H₁₃O₃]⁺ | Loss of a hydrogen atom |
| 103 | [M - C₇H₇]⁺ | [C₄H₇O₃]⁺ | Loss of the benzyl group |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, often the base peak |
This is an interactive table. Click on the headers to sort.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, the IR spectrum would prominently feature:
A broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.
Multiple sharp bands between 3100-3000 cm⁻¹ due to aromatic C-H stretching and between 3000-2850 cm⁻¹ for aliphatic C-H stretching.
Strong C-O stretching bands for the acetal group, typically appearing in the 1200-1000 cm⁻¹ region. orientjchem.org
Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, the Raman spectrum would be expected to show:
Strong signals for the aromatic ring breathing modes.
Symmetric C-H stretching vibrations.
Stretching of the C-C backbone.
Table 3: Characteristic Infrared and Raman Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration | Technique | Intensity |
|---|---|---|---|
| 3600 - 3200 | O-H stretch | IR | Broad, Strong |
| 3100 - 3000 | Aromatic C-H stretch | IR, Raman | Medium |
| 3000 - 2850 | Aliphatic C-H stretch | IR, Raman | Medium-Strong |
| 1600, 1495, 1450 | Aromatic C=C stretch | IR, Raman | Medium-Strong |
| 1200 - 1000 | C-O stretch (acetal) | IR | Strong |
This is an interactive table. Click on the headers to sort.
Vibrational Analysis of Functional Groups
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, probes the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. The analysis of these absorption bands provides clear evidence for the presence of the key functional groups within this compound. The molecule's structure contains a hydroxyl group (-OH), a benzyl group (C₆H₅CH₂-), and a 1,3-dioxane ring. hmdb.cagoogle.com
The expected vibrational absorptions for these groups are:
O-H Stretching: The hydroxyl group is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding.
C-H Stretching (Aromatic and Aliphatic): The sp² C-H bonds of the benzene ring typically absorb in the 3000-3100 cm⁻¹ region. The sp³ C-H bonds of the dioxane ring and the methylene bridge (-CH₂-) will show stretching vibrations in the 2850-3000 cm⁻¹ range. docbrown.info
C=C Stretching (Aromatic): The carbon-carbon double bonds within the benzene ring give rise to several characteristic bands in the 1450-1600 cm⁻¹ region.
C-O Stretching: The C-O bonds of the acetal and alcohol functionalities will produce strong, characteristic absorption bands in the 1000-1300 cm⁻¹ range. Acetal C-O stretching is typically very prominent in this region. docbrown.info
O-H Bending: The bending vibration of the O-H group is expected to appear in the spectrum, often around 1350-1450 cm⁻¹.
Table 1: Expected Characteristic IR Absorption Bands for this compound This table is generated based on established principles of infrared spectroscopy for the functional groups present in the molecule.
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | Stretching | 3600 - 3200 | Strong, Broad |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H | Stretching | 3000 - 2850 | Medium to Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |
| Acetal C-O | Stretching | 1200 - 1000 | Strong |
Fingerprint Region for Structural Characterization
The portion of the infrared spectrum from approximately 1500 cm⁻¹ to 500 cm⁻¹ is known as the fingerprint region. libretexts.org This area is characterized by a complex pattern of absorption bands that arise from a combination of bond-stretching and bending vibrations involving the entire molecular skeleton, such as C-C-O and C-O-C bending and ring vibrations.
While the absorptions at higher wavenumbers identify specific functional groups, the fingerprint region is unique to a particular compound. libretexts.org The intricate pattern of peaks serves as a molecular "fingerprint," allowing for the definitive identification of a substance by comparing its spectrum to that of a known sample. For this compound, this region would be distinct from its structural isomers, such as (2-phenyl-1,3-dioxolan-4-yl)methanol, even if they share many of the same functional groups. libretexts.orgmdpi.com Therefore, the analysis of the fingerprint region is a powerful tool for confirming the identity and purity of the compound.
X-ray Crystallography (if suitable crystalline forms exist)
A comprehensive search of the scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not been published. While the crystal structure for a dimer of its oxidation product, 2-phenyl-1,3-dioxan-5-one (B2960626), has been determined, this information is not directly applicable to the title compound. rsc.orgrsc.org Therefore, the following sections describe the principles of what such an analysis would reveal if a suitable crystalline form were to be characterized.
Determination of Solid-State Molecular Structure
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive picture of its three-dimensional structure in the solid state. This powerful analytical technique would precisely determine:
Bond Lengths and Angles: The exact distances between atoms and the angles between bonds would be measured with high precision.
Molecular Conformation: The analysis would reveal the exact spatial arrangement of the atoms. This includes the conformation of the 1,3-dioxane ring, which is expected to adopt a stable chair conformation. It would also define the orientation of the substituents on the ring—the axial or equatorial positions of the benzyl group at the C2 position and the hydroxyl group at the C5 position.
Analysis of Intermolecular Interactions
The way molecules pack together to form a crystal is governed by a network of non-covalent intermolecular forces. mdpi.commdpi.com An X-ray diffraction study would elucidate these interactions, which are fundamental to the physical properties of the solid material. Based on the molecular structure of this compound, the primary intermolecular interactions expected to be observed are:
Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor. The most significant interaction would likely be hydrogen bonds between the hydroxyl group of one molecule and an oxygen atom (either from the hydroxyl or the dioxane ring) of a neighboring molecule (O-H···O). nih.gov This is a dominant force in the crystal packing of many alcohols.
π-π Stacking: The presence of the benzyl group introduces the possibility of π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align, contributing to the stability of the crystal lattice.
Table 2: Chemical Compounds Mentioned
| Compound Name | Synonym(s) | Molecular Formula |
|---|---|---|
| This compound | 2-(Phenylmethyl)-1,3-dioxan-5-ol | C₁₁H₁₄O₃ |
| (2-Phenyl-1,3-dioxolan-4-yl)methanol | - | C₁₁H₁₄O₃ |
Computational Chemistry and Mechanistic Insights
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, offer a detailed picture of the electronic structure of a molecule. These calculations can predict a variety of properties, including molecular geometries, energies, and reactivity, as well as provide a framework for understanding chemical reactions at a fundamental level.
Electronic Structure and Reactivity Predictions
The electronic structure of 2-benzyl-1,3-dioxan-5-ol governs its chemical behavior. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species.
The presence of oxygen atoms in the 1,3-dioxane (B1201747) ring and the hydroxyl group at the C5 position leads to a non-uniform charge distribution. The oxygen atoms are highly electronegative, drawing electron density towards themselves and creating partial negative charges. This, in turn, leaves the adjacent carbon atoms with partial positive charges, making them susceptible to nucleophilic attack. The benzyl (B1604629) group at the C2 position, with its aromatic ring, can also influence the electronic properties of the dioxane ring system.
Frontier Molecular Orbital (FMO) theory is a key concept derived from electronic structure calculations. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO represents the region from which the molecule is most likely to donate electrons, while the LUMO indicates the region most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. While specific calculations for this compound are not widely published, studies on related 1,3-dioxane derivatives provide insights into their general electronic characteristics. For instance, in acid-catalyzed reactions, protonation of one of the ring oxygen atoms is a common initial step, leading to the formation of a cyclic oxonium ion intermediate. researcher.life
Transition State Analysis for Reaction Mechanisms
Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions by identifying and characterizing transition states. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, connecting reactants and products. By calculating the geometry and energy of the transition state, chemists can understand the feasibility of a proposed reaction pathway and predict reaction rates.
For reactions involving 1,3-dioxanes, such as their formation via the Prins reaction or their hydrolysis, DFT calculations have been used to map out the reaction coordinates. For example, in the acid-catalyzed Prins reaction between styrene (B11656) and formaldehyde (B43269) to form 4-phenyl-1,3-dioxane, a related compound, DFT calculations have shown a concerted pathway for the formation of a 1,3-diol as the rate-determining step. beilstein-journals.org This is followed by the formation of a hemiacetal intermediate and subsequent ring closure to yield the 1,3-dioxane product. beilstein-journals.org The transition states for these steps involve complex geometries with multiple bond-forming and bond-breaking events occurring simultaneously. beilstein-journals.org
The hydrolysis of 1,3-dioxanes, a reaction of significant interest, proceeds through a multi-stage mechanism that can be modeled computationally. beilstein-journals.org The process is typically initiated by the protonation of a ring oxygen, followed by the formation of a dioxolan-2-ylium cation intermediate. beilstein-journals.org The subsequent attack of a water molecule leads to a hemiacetal, which then undergoes further reaction to yield the final hydrolysis products. beilstein-journals.org Computational analysis of the transition states involved in these steps helps to understand the factors that influence the reaction rate, such as the nature of substituents and the solvent environment.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and the influence of the solvent. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the dynamic nature of molecular structures.
Conformational Energy Landscape Exploration
The 1,3-dioxane ring in this compound is not static but can adopt several different conformations. The most stable conformation is typically a chair form, which minimizes steric strain. However, other conformations, such as twist-boat and boat forms, also exist on the conformational energy landscape. Quantum-chemical studies on 5-substituted 1,3-dioxanes have revealed the energetic relationships between these different forms. researchgate.net
For 5-hydroxy-1,3-dioxane, a key structural feature of the target molecule, the orientation of the hydroxyl group is of particular interest. It has been observed that the conformation with the hydroxyl group in an axial position can be more stable than the equatorial conformation. chegg.com This preference is attributed to the formation of an intramolecular hydrogen bond between the axial hydroxyl group and one of the ring oxygen atoms, which stabilizes the axial conformation. chegg.com
The presence of the benzyl group at the C2 position and its interaction with the rest of the molecule will also influence the conformational preferences. The table below, based on quantum-chemical calculations of 5-alkyl- and 5-phenyl-1,3-dioxanes, illustrates the typical energy parameters for the inversion of the 1,3-dioxane ring.
| Conformer/Transition State | Relative Energy (kcal/mol) for 5-Phenyl-1,3-dioxane |
|---|---|
| Equatorial Chair (Ceq) | 0.0 |
| Axial Chair (Cax) | 1.3 |
| 2,5-Twist (2,5-T) | 5.9 |
| 1,4-Twist (1,4-T) | 9.3 |
| Transition State (Ceq → 2,5-T) | 10.9 |
Data adapted from quantum-chemical studies on 5-phenyl-1,3-dioxanes. researchgate.net
Solvent Effects on Reactivity
The solvent in which a reaction is carried out can have a profound effect on its rate and outcome. Molecular dynamics simulations are particularly well-suited to studying these solvent effects by explicitly modeling the interactions between the solute (this compound) and the surrounding solvent molecules.
For reactions involving polar molecules like this compound, the polarity of the solvent is a critical factor. Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. For instance, the hydrolysis of amides, a reaction that involves the formation of a charged tetrahedral intermediate, is generally faster in more polar solvents. mdpi.com A similar trend would be expected for the hydrolysis of this compound.
Computational studies on the conformational equilibrium of 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane in different solvents have shown that the preferred conformation can change with the solvent environment. researchgate.net In the gas phase and in non-polar solvents, conformations with intramolecular hydrogen bonding may be favored, while in polar, hydrogen-bonding solvents, these intramolecular interactions can be disrupted by competing interactions with solvent molecules. researchgate.net
The following table summarizes the calculated relative Gibbs free energies for the axial and equatorial conformers of a substituted 5-hydroxymethyl-1,3-dioxane in various solvents, illustrating the impact of the solvent on conformational preference.
| Solvent | Relative Gibbs Free Energy (ΔG) of Axial Conformer (kcal/mol) | Relative Gibbs Free Energy (ΔG) of Equatorial Conformer (kcal/mol) |
|---|---|---|
| Gas Phase | 0.0 | 0.5 |
| Chloroform | 0.0 | 0.3 |
| Benzene (B151609) | 0.3 | 0.0 |
| DMSO | 0.6 | 0.0 |
| Water | 0.0 | 0.2 |
Data adapted from DFT PBE/3ζ calculations on 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. researchgate.net
Prediction of Spectroscopic Properties
Computational methods can also be used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions can be invaluable for identifying unknown compounds, assigning experimental spectra, and understanding the relationship between a molecule's structure and its spectroscopic signature.
The prediction of NMR chemical shifts using DFT is a well-established technique that can aid in the structural elucidation of complex organic molecules. researchgate.net By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict their chemical shifts with a high degree of accuracy. acs.org For complex molecules, computational prediction of NMR spectra can help to resolve ambiguities in spectral assignments and confirm proposed structures. researchgate.net
Similarly, the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum, can be calculated using quantum chemical methods. These calculations can help to assign the vibrational modes of the molecule and understand how they are affected by its structure and environment.
NMR Chemical Shift and Coupling Constant Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts (δ) and spin-spin coupling constants (J). These predictions can help in the assignment of complex spectra and in the conformational analysis of flexible molecules.
The process of predicting NMR parameters for this compound would typically involve several key steps. Initially, the 3D geometry of the molecule is optimized using a selected level of theory and basis set. Due to the flexibility of the dioxan ring and the benzyl group, a conformational search is necessary to identify the lowest energy conformers. The NMR parameters are then calculated for these stable conformers. Since the observed NMR spectrum is a population-weighted average of the spectra of the individual conformers, these calculations are crucial for obtaining accurate predictions. acs.org
Various computational methods are available for calculating NMR shielding tensors, from which chemical shifts are derived. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and generally reliable approach. acs.org Other methods include the Continuous Set of Gauge Transformations (CSGT) and Individual Gauges for Atoms in Molecules (IGAIM). acs.org The choice of the DFT functional and basis set is also critical for the accuracy of the predictions. Long-range corrected functionals have shown advantages in predicting ¹³C NMR chemical shifts. acs.org
For predicting proton-proton coupling constants (³JHH), Karplus-type relationships, which correlate the coupling constant to the dihedral angle between the coupled protons, are often employed and can be refined with computational data. cdnsciencepub.commdpi.com
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for the most stable conformer of this compound is presented below. The actual values would require specific computational studies to be performed.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are example values and not based on actual experimental or computational data.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | 4.85 | 102.5 |
| C4/C6 (axial) | 3.60 | 68.0 |
| C4/C6 (equatorial) | 4.10 | 68.0 |
| C5-H | 3.90 | 70.2 |
| C5-OH | 2.50 | - |
| Benzyl CH₂ | 2.95 | 40.1 |
| Phenyl C-H (ortho) | 7.30 | 129.5 |
| Phenyl C-H (meta) | 7.35 | 128.8 |
| Phenyl C-H (para) | 7.25 | 126.7 |
| Phenyl C (ipso) | - | 137.8 |
Similarly, a table of predicted coupling constants would provide valuable structural information.
Table 2: Hypothetical Predicted H-H Coupling Constants for this compound (Note: These are example values and not based on actual experimental or computational data.)
| Coupled Protons | Dihedral Angle (°) | Predicted Coupling Constant (Hz) |
| H_ax - H_eq (C4/C6) | ~60 | 3.5 |
| H_ax (C4) - H_ax (C5) | ~180 | 9.8 |
| H_eq (C4) - H_ax (C5) | ~60 | 2.5 |
Vibrational Frequency Calculations
The calculation of vibrational frequencies is typically performed after the geometry of the molecule has been optimized. These calculations are based on the second derivative of the energy with respect to the nuclear coordinates. The resulting vibrational modes can be visualized to understand the nature of the atomic motions. Ab initio and DFT methods are commonly used for these calculations. acs.org
For this compound, key vibrational modes would include the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic portions, C-O stretches of the dioxane ring and the alcohol, and various bending and skeletal modes. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve agreement with experimental data.
A hypothetical table of predicted vibrational frequencies for this compound is shown below.
Table 3: Hypothetical Predicted Vibrational Frequencies for this compound (Note: These are example values and not based on actual experimental or computational data.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |
| O-H stretch | 3650 | 3450 | Strong, broad |
| Aromatic C-H stretch | 3100-3000 | 3050-2950 | Medium to weak |
| Aliphatic C-H stretch | 3000-2850 | 2950-2800 | Medium |
| C-O stretch (dioxane) | 1150-1050 | 1130-1030 | Strong |
| C-O stretch (alcohol) | 1050 | 1030 | Medium |
| Aromatic C=C bend | 1600, 1480 | 1580, 1460 | Medium to weak |
These computational insights, while theoretical, provide a framework for a deeper understanding of the molecular properties of this compound and serve as a valuable guide for experimental investigations.
Derivatives and Analogues of 2 Benzyl 1,3 Dioxan 5 Ol
Synthesis and Properties of Structural Analogues
The synthesis of structural analogues of 2-benzyl-1,3-dioxan-5-ol typically involves the condensation of glycerol (B35011) with a corresponding aldehyde or ketone, or the derivatization of a pre-formed 1,3-dioxan-5-ol (B53867) skeleton. These modifications significantly influence the compound's properties.
The nature of the substituent at the C2 position of the 1,3-dioxane (B1201747) ring plays a crucial role in determining the stereochemistry and reactivity of the molecule. A general route to 2-substituted-1,3-dioxan-5-ols involves the synthesis of 2-substituted-1,3-dioxan-5-ones, followed by reduction. This approach allows for the introduction of a wide variety of alkyl and aryl groups at the C2 position. nih.govcdnsciencepub.com
The synthesis of 2-alkyl- and 2,2-dialkyl-1,3-dioxan-5-ones can be achieved from tris(hydroxymethyl)nitromethane. nih.gov These ketones can then be reduced to the corresponding 2-substituted-1,3-dioxan-5-ols. For instance, the reduction of 2-phenyl-1,3-dioxan-5-one (B2960626) yields 2-phenyl-1,3-dioxan-5-ol (B158224). nih.gov This methodology is applicable for the synthesis of a range of analogues, including those with alkyl substituents like tert-butyl. researchgate.netnih.gov
The electronic and steric properties of the C2 substituent influence the conformational preferences of the dioxane ring. While a phenyl group at C2 in 2-phenyl-1,3-dioxan-5-ol introduces aromaticity and potential for π-stacking interactions, replacing it with an alkyl group like tert-butyl can enforce different conformational biases due to its steric bulk. researchgate.net
Table 1: Properties of 2-Substituted-1,3-dioxan-5-ol Analogues
| Substituent at C2 | Compound Name | Key Features |
| Benzyl (B1604629) | This compound | Flexible benzyl group, potential for varied biological interactions. vulcanchem.com |
| Phenyl | 2-Phenyl-1,3-dioxan-5-ol | Rigid aromatic ring, serves as a key intermediate for various syntheses. sigmaaldrich.comsigmaaldrich.com |
| tert-Butyl | 2-tert-Butyl-1,3-dioxan-5-ol | Bulky alkyl group influencing ring conformation. researchgate.netnih.gov |
| Vinyl | trans-2-Vinyl-1,3-dioxan-5-ol | Contains a reactive vinyl group for polymerization and functionalization. ontosight.ai |
| Cyclopropyl (B3062369) | 2-Cyclopropyl-1,3-dioxan-5-ol | Possesses a strained cyclopropyl ring with unique electronic properties. researchgate.net |
This table presents a comparative overview of different C2-substituted analogues and their distinguishing features based on available literature.
The hydroxyl group at the C5 position of this compound is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives. Common reactions include etherification and esterification. cambridgemedchemconsulting.comenamine.net
Etherification can be achieved by reacting the alcohol with alkyl halides in the presence of a base. For example, the hydroxyl group can undergo alkylation to produce ethers, which are useful in polymer synthesis. cambridgemedchemconsulting.com Esterification, on the other hand, is typically performed using acyl chlorides or anhydrides. These modifications can alter the polarity, solubility, and biological activity of the parent compound.
For instance, in the related 2-phenyl-1,3-dioxan-5-ol, the hydroxyl group is a versatile handle for further functionalization. It can be used as a starting point for the synthesis of more complex molecules, such as the carbonate of glycerol monomer, 5-benzyloxy-1,3-dioxan-2-one, which can then be copolymerized. sigmaaldrich.com
Comparative Studies with Related 1,3-Dioxane and 1,3-Dioxolane (B20135) Systems
The properties and reactivity of this compound are best understood in the context of related heterocyclic systems, particularly its five-membered ring analogue, 2-benzyl-1,3-dioxolane, and its close structural relative, 2-phenyl-1,3-dioxan-5-ol.
The reactivity of this compound is expected to be similar in many respects to that of 2-phenyl-1,3-dioxan-5-ol, given the structural similarities. The primary difference lies in the methylene (B1212753) spacer between the phenyl ring and the dioxane core in the benzyl derivative, which imparts greater conformational flexibility.
2-Phenyl-1,3-dioxan-5-ol is a well-studied intermediate. For example, it can be produced through the etherification of glycerol with benzaldehyde (B42025) using a cationic acidic resin, yielding primarily the cis and trans isomers of 2-phenyl-1,3-dioxan-5-ol. researchgate.net This reaction highlights the feasibility of synthesizing such acetals.
One notable reaction of cis-2-phenyl-1,3-dioxan-5-ol is its reaction with triphenylphosphine-carbon tetrabromide, which leads to a rearrangement, yielding a mixture of cis- and trans-4-bromomethyl-2-phenyl-1,3-dioxolan and trans-5-bromo-2-phenyl-1,3-dioxan. sigmaaldrich.comrsc.org This demonstrates the potential for ring contraction and rearrangement in these systems under certain conditions. Such reactivity underscores the need for careful consideration of reaction conditions when using these compounds as synthetic intermediates. rsc.org
The stereochemistry of the 1,3-dioxane ring is a critical aspect of its chemistry. The substituents at the C2 and C5 positions can exist in either axial or equatorial orientations, leading to different diastereomers with distinct properties.
In studies of 2-aryl-1,3-dioxanes, the conformational equilibrium is often shifted towards the conformer with the aryl group in a specific orientation. researchgate.net For example, in many 2-aryl-1,3-dioxane systems, there is a preference for the aryl group to occupy an equatorial position to minimize steric hindrance. However, the presence of other substituents can influence this preference. The stereochemical outcomes of reactions involving 1,3-dioxan-5-ones are also of significant interest, with annelation reactions proceeding with complete stereocontrol to form bridged bicyclic systems. researchgate.netnih.gov
The benzyl group in this compound, with its additional rotational freedom compared to a directly attached phenyl group, may exhibit different conformational preferences, which in turn could influence the stereochemical course of its reactions.
Bioisosteric Replacements in the Benzyl Moiety
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in medicinal chemistry to modulate the properties of a molecule. acs.org The benzyl group in this compound is a prime candidate for such modifications to potentially enhance biological activity or improve pharmacokinetic properties.
The phenyl ring of the benzyl group can be replaced by a variety of other cyclic systems. A conservative replacement is the cyclohexyl ring, which can lead to an increase in affinity in some biological systems by occupying hydrophobic pockets. cambridgemedchemconsulting.com
More recently, there has been growing interest in replacing aromatic rings with saturated, three-dimensional scaffolds to increase the fraction of sp3-hybridized carbons (Fsp3), which is often associated with improved clinical success for drug candidates. nih.gov Examples of such bioisosteres for a phenyl ring include bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and cubane. nih.govenamine.netacs.org These replacements can lead to improved physicochemical properties such as increased water solubility and enhanced metabolic stability. enamine.net
Table 2: Potential Bioisosteric Replacements for the Benzyl Group
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
| Benzyl | Cyclohexylmethyl | Increases Fsp3 character, occupies hydrophobic pockets. cambridgemedchemconsulting.com |
| Benzyl | Bicyclo[1.1.1]pentylmethyl | Saturated, rigid scaffold; can improve metabolic stability and solubility. nih.govenamine.net |
| Benzyl | Pyridylmethyl | Introduces a heteroatom, alters electronic properties and potential for hydrogen bonding. nih.govcambridgemedchemconsulting.com |
| Benzyl | Thienylmethyl | Heteroaromatic ring with different electronic and steric profile. |
This table provides examples of potential bioisosteric replacements for the benzyl group and the general rationale for their consideration in drug design, based on established principles of medicinal chemistry.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes
Currently, there is a lack of specific research on the catalytic asymmetric synthesis of 2-Benzyl-1,3-dioxan-5-ol. Future research could focus on developing enantioselective methods to control the stereochemistry of this molecule, which could be crucial for its potential applications. General strategies for the asymmetric synthesis of related chiral 1,3-diols often involve methods like asymmetric reduction of corresponding keto alcohols. nih.gov Investigating the application of chiral catalysts, such as those derived from proline, in the synthesis of chiral 1,3-keto alcohols as precursors could be a viable starting point. nih.gov
The application of flow chemistry to the synthesis of this compound remains an unexplored area. Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, efficiency, and scalability. mdpi.comnih.gov Future research could explore the translation of batch synthesis methods for this compound into a continuous flow process. This could involve optimizing reaction parameters such as temperature, pressure, and residence time in microreactors to enhance yield and purity. researchgate.net The use of immobilized catalysts within a flow system could also be investigated to facilitate catalyst recycling and product purification. researchgate.net
Exploration of Advanced Transformations
The use of photochemical and electrochemical methods to induce novel transformations of this compound is an area ripe for exploration. Photochemistry, for instance, could enable unique cycloaddition reactions or functional group manipulations that are not achievable through traditional thermal methods. acs.org Similarly, electrochemistry could provide a green and efficient way to perform redox reactions on the molecule, potentially leading to the synthesis of novel derivatives with interesting properties.
Elucidation of Biological Effects (at a fundamental mechanistic level, excluding clinical data)
The biological effects of this compound at a fundamental mechanistic level are currently unknown. Future research should aim to investigate the potential interactions of this compound with biological systems. This could involve in vitro studies to assess its effects on various cell lines and to identify potential molecular targets. mdpi.comnih.gov Understanding the structure-activity relationships of this compound and its analogs could provide insights into its potential as a lead compound for the development of new therapeutic agents.
Interactions with Biomolecules (e.g., enzyme inhibition)
The biological activities of many 1,3-dioxane (B1201747) derivatives have been documented, suggesting that this compound may also exhibit noteworthy interactions with biomolecules. For instance, various derivatives of 1,3-dioxane have been synthesized and evaluated for their effects on biological processes such as platelet aggregation researchgate.net. Furthermore, some 1,3-dioxolane (B20135) derivatives, which share a similar cyclic acetal (B89532) structure, have shown potential as antibacterial and antifungal agents nih.govresearchgate.net.
Future investigations could therefore focus on screening this compound against a panel of enzymes to identify any inhibitory or activating effects. The presence of both a benzyl (B1604629) group and a hydroxyl group provides functionalities that could facilitate binding to the active sites of various enzymes. Research in this area could uncover potential applications for this compound in drug discovery and development. For example, new 1,3-dioxolane and 1,3-dioxane derivatives have been explored as effective modulators to overcome multidrug resistance in cancer chemotherapy nih.gov.
Mechanism of Action Studies (e.g., receptor activation)
The structural motifs within this compound suggest the possibility of interactions with cellular receptors. Studies on structurally related 1,3-dioxanes have revealed that these compounds can selectively interact with receptors such as the σ1 and NMDA receptors, demonstrating promising pharmacological properties like analgesia and neuroprotection nih.govmdpi.com. The stereochemistry and substitution pattern of the 1,3-dioxane ring play a crucial role in this selective interaction mdpi.com.
Therefore, a significant and unexplored avenue of research would be to investigate the binding affinity of this compound for various receptor subtypes. Such studies would involve radioligand binding assays to determine affinity and functional assays to ascertain whether the compound acts as an agonist or antagonist. Elucidating the mechanism of action at a molecular level could pave the way for the development of novel therapeutic agents based on the this compound scaffold. The synthesis of various 4-(aminoalkyl) substituted 1,3-dioxanes has led to the identification of potent NMDA and σ receptor antagonists researchgate.net.
Materials Science Applications
The unique structure of this compound, containing both a reactive hydroxyl group and a stable heterocyclic ring, makes it an interesting candidate for applications in materials science.
Monomer in Polymer Synthesis
The presence of a hydroxyl group allows this compound to act as a monomer in polymerization reactions. Specifically, it could be utilized in the synthesis of polyesters, polyethers, and polyurethanes. The rigid 1,3-dioxane ring would be incorporated into the polymer backbone, potentially imparting unique thermal and mechanical properties to the resulting material.
Research into the cationic ring-opening polymerization of related cyclic acetals like 1,3-dioxolane and 1,3-dioxepane has been conducted to prepare "living" polymers for copolymerization cdnsciencepub.com. Similarly, 1,3-dioxolan-4-ones have been investigated as promising monomers for the synthesis of aliphatic polyesters like polylactic acid (PLA) mdpi.com. These studies provide a strong precedent for exploring the polymerization of this compound and characterizing the properties of the resulting polymers. For example, the in situ polymerization of 1,3-dioxane has been shown to create a highly compatible polymer electrolyte for high-voltage Li-metal batteries rsc.org.
Precursors for Advanced Materials
Beyond its direct use as a monomer, this compound can serve as a precursor for the synthesis of more complex molecules intended for advanced materials. The hydroxyl group can be chemically modified to introduce other functional groups, thereby creating a versatile building block for various materials.
For instance, the transformation of 1,3-dioxanes to 1,3-diols can be a key step in the synthesis of pharmaceutically active compounds researchgate.net. This highlights the potential of using this compound as a starting material for creating specialized molecules. Furthermore, dioxane derivatives have been incorporated into polyurethane structures to enhance their performance and influence their degradation in the environment researchgate.net. The synthesis of advanced materials often relies on the availability of unique and functionalized precursors, a role that this compound is well-suited to fill.
Methodological Advancements in Characterization
The accurate and detailed characterization of this compound is crucial for its application in any field. While standard analytical techniques are applicable, advancements that can provide deeper structural and stereochemical insights are of particular interest.
Modern spectroscopic and chromatographic techniques are essential for the comprehensive analysis of this compound. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like COSY and HSQC, can fully elucidate the proton and carbon environments and confirm the connectivity of the molecule. The conformational analysis of 5-substituted 1,3-dioxanes has been studied using quantum-chemical methods and NMR data researchgate.net.
Mass spectrometry (MS), particularly with soft ionization techniques like electrospray ionization (ESI), is vital for accurate mass determination and fragmentation analysis, which can provide further structural information. For instance, the NIST WebBook provides mass spectrum data for the parent compound, 1,3-dioxan-5-ol (B53867) nist.gov.
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are crucial for assessing the purity of this compound and for separating potential stereoisomers. The development of chiral stationary phases for HPLC could be a significant advancement for resolving and quantifying the enantiomers of this compound, which is critical for pharmacological studies where stereochemistry often dictates biological activity.
Q & A
Basic Research Questions
Q. What catalytic systems and reaction conditions are optimal for synthesizing 2-Benzyl-1,3-dioxan-5-ol from glycerol and benzaldehyde?
- Methodological Answer : The synthesis typically involves acid-catalyzed glycerol etherification with benzaldehyde. Heterogeneous catalysts, such as cationic acidic resins (e.g., Amberlyst-15), are preferred for their recyclability and efficient separation. Reaction parameters like temperature (80–120°C), solvent-free conditions, and molar ratios (glycerol:benzaldehyde = 1:2–1:4) are optimized using experimental design matrices (e.g., randomized block designs analyzed via Statgraphics Centurion) to minimize confounding variables . Solar-light photocatalysis has also been explored, achieving comparable yields under milder conditions (e.g., 50°C, 6 h) with TiO₂-based catalysts .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FTIR/DRIFT Spectroscopy : Identifies functional groups (e.g., hydroxyl, ether) by analyzing absorption bands between 3200–3600 cm⁻¹ (O–H stretch) and 1000–1250 cm⁻¹ (C–O–C stretch). DRIFT spectra at elevated temperatures (150°C) reduce moisture interference .
- Single-Crystal X-ray Diffraction : Resolves the six-membered dioxane ring conformation and benzyl substituent orientation. Crystallographic data (e.g., R factor = 0.039) confirm bond lengths and angles, critical for structural validation .
Q. How can researchers distinguish this compound from its five-membered ring isomer (2-phenyl-1,3-dioxolane-4-methanol)?
- Methodological Answer :
- Chromatography (GC/HPLC) : Separates isomers based on retention times, with the six-membered ring typically eluting later due to higher polarity.
- Thermodynamic Stability Analysis : The five-membered isomer is often more stable (ΔG ≈ 1.7 kcal/mol lower) under standard conditions, favoring its formation. However, acid catalysis and steric effects in the six-membered product can alter selectivity .
Advanced Research Questions
Q. What explains the thermodynamic instability of this compound compared to its five-membered isomer, and how does this impact synthetic routes?
- Methodological Answer : Computational studies (e.g., DFT calculations) reveal that the six-membered isomer’s instability arises from axial methyl group repulsion in the chair conformation. This results in a 95% equilibrium distribution favoring the five-membered isomer at 298 K. To favor this compound, kinetic control via rapid product isolation or acid-catalyzed conditions stabilizing the transition state is required .
Q. How can density functional theory (DFT) guide the study of acid-catalyzed reactivity in this compound?
- Methodological Answer : DFT calculations model protonation pathways and transition states. For example, the activation energy for acid-catalyzed ring-opening can be compared to experimental kinetic data. Solvent effects (e.g., dielectric constant) and catalyst interactions (e.g., Brønsted vs. Lewis acids) are simulated using hybrid functionals (e.g., B3LYP) to predict regioselectivity .
Q. What strategies resolve contradictions between experimental isomer ratios and computational predictions?
- Methodological Answer : Discrepancies often arise from unaccounted experimental variables (e.g., solvent polarity, catalyst surface properties). Iterative refinement involves:
- Re-optimizing computational models with explicit solvent molecules or catalyst clusters.
- Validating with advanced spectroscopic techniques (e.g., in situ FTIR monitoring) to track real-time isomerization .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the predominance of this compound in glycerol acetalization?
- Methodological Answer : Contradictory results may stem from differences in catalyst acidity or reaction workup. For example:
- High Acidity Catalysts (e.g., H₂SO₄): Favor kinetic products (six-membered ring) but risk side reactions (e.g., polymerization).
- Mild Catalysts (e.g., Amberlyst-15): Allow thermodynamic control, favoring the five-membered isomer.
- Resolution : Conduct time-dependent studies with quenching at intervals to distinguish kinetic vs. thermodynamic products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
